2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile
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Overview
Description
2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile is a chemical compound with the molecular formula C11H10N2O. It is known for its unique structure, which includes a phenyl group attached to a dihydro-1,2-oxazole ring, and an acetonitrile group.
Preparation Methods
The synthesis of 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclisation at elevated temperatures (70–90°C). The reaction is followed by in-line quenching of residual HF to ensure safety and purity of the product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.
Chemical Reactions Analysis
2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Major products formed from these reactions include oxazoles, reduced amines, and substituted nitriles.
Scientific Research Applications
2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Mechanism of Action
The mechanism by which 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile exerts its effects involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds to 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile include:
2-(4-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile: Similar structure but with a different substitution pattern on the phenyl ring.
2-(3-Phenyl-4,5-dihydro-1,2-thiazol-5-yl)acetonitrile: Contains a sulfur atom in place of the oxygen in the oxazole ring.
2-(3-Phenyl-4,5-dihydro-1,2-imidazol-5-yl)acetonitrile: Contains a nitrogen atom in place of the oxygen in the oxazole ring.
The uniqueness of this compound lies in its specific oxazole ring structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile |
InChI |
InChI=1S/C11H10N2O/c12-7-6-10-8-11(13-14-10)9-4-2-1-3-5-9/h1-5,10H,6,8H2 |
InChI Key |
IKBLVDWTLBFPQO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2)CC#N |
Origin of Product |
United States |
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